N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine
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Overview
Description
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine is a Schiff base compound, characterized by the presence of an imine group (–CH=N–). Schiff bases are widely studied due to their diverse applications in various fields such as nonlinear optics, photochromism, antimicrobial activity, and anion sensing . This compound is typically formed by the condensation of suitable amines and aldehydes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves the condensation of 2,3-dimethoxybenzaldehyde with 4-phenyl-1-piperazinamine. The reaction is typically carried out in a solvent such as methanol at room temperature . The reaction mixture is stirred for several hours until the formation of the Schiff base is complete. The product is then isolated by filtration and purified by recrystallization from methanol .
Industrial Production Methods
On an industrial scale, the production of Schiff bases like this compound involves similar condensation reactions but may utilize continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine undergoes various chemical reactions, including:
Oxidation: The imine group can be oxidized to form corresponding oxides.
Reduction: The imine group can be reduced to form amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Exhibits antimicrobial and antioxidant activities, making it useful in biological studies.
Medicine: Potential therapeutic applications due to its biological activities.
Industry: Used in the development of dyes and pigments.
Mechanism of Action
The mechanism of action of N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine involves its interaction with biological targets such as enzymes and receptors. The imine group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzyme activity. Additionally, the aromatic rings can interact with hydrophobic pockets in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Bis(2,3-dimethoxybenzylidene)-1,2-diaminoethane
- N’-(2,3-Dimethoxybenzylidene)nonanehydrazide
- N’-(2,3-Dimethoxybenzylidene)-3,4-dimethoxybenzohydrazide
Uniqueness
N-(2,3-Dimethoxybenzylidene)-4-phenyl-1-piperazinamine is unique due to its specific structure, which combines the properties of both the dimethoxybenzylidene and piperazinamine moieties. This unique combination imparts distinct biological activities and chemical reactivity, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C19H23N3O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
(E)-1-(2,3-dimethoxyphenyl)-N-(4-phenylpiperazin-1-yl)methanimine |
InChI |
InChI=1S/C19H23N3O2/c1-23-18-10-6-7-16(19(18)24-2)15-20-22-13-11-21(12-14-22)17-8-4-3-5-9-17/h3-10,15H,11-14H2,1-2H3/b20-15+ |
InChI Key |
VPMBYGIIPRZGRV-HMMYKYKNSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=N/N2CCN(CC2)C3=CC=CC=C3 |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=NN2CCN(CC2)C3=CC=CC=C3 |
Origin of Product |
United States |
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